N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Description
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H8BrN3OS2 and its molecular weight is 390.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on benzothiazole derivatives, including compounds similar to N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, has led to the development of various synthesis methods. For example, one study describes the synthesis of biphenyl benzothiazole-2-carboxamide derivatives through the reaction between biphenyl acid chloride and 2-aminobenzothiazole. These compounds were evaluated for their diuretic activity, highlighting the potential for diverse biological applications (Yar & Ansari, 2009). Another study reports the copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
Potential Applications
The research into benzothiazole derivatives has not only focused on their synthesis but also explored their potential applications in various fields. For instance, some studies have looked into the pharmacological activities of benzothiazole compounds, finding that certain derivatives show promise in biological applications due to their myorelaxant activity or antimicrobial properties (Khelili et al., 2012; Incerti et al., 2017). Another study highlights the use of benzothiazole derivatives in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating their relevance in cancer treatment research (Penning et al., 2009).
Structural Studies
Structural characterization and analysis form a crucial part of research on benzothiazole derivatives. Studies often involve advanced techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate the structural details of these compounds. For example, a study on the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for the synthesis of phenanthridinone, provides valuable insights into the molecular structure and potential reactivity of related benzothiazole compounds (Polo et al., 2019).
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZSUZXWYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.